molecular formula C8H6F2N2 B2495978 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole CAS No. 2297377-35-4

1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole

Cat. No.: B2495978
CAS No.: 2297377-35-4
M. Wt: 168.147
InChI Key: KRXMBEAWILYNEG-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group and an ethynyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the ethynyl group. One common method involves the reaction of a difluorocyclopropyl precursor with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of palladium catalysts and specific ligands to ensure regioselectivity and high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the incorporation of automated systems for monitoring and controlling reaction parameters can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. Additionally, the ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluorocyclopropyl)-4-ethynylpyrazole is unique due to the combination of the difluorocyclopropyl and ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-4-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-2-6-4-11-12(5-6)7-3-8(7,9)10/h1,4-5,7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMBEAWILYNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297377-35-4
Record name 1-(2,2-difluorocyclopropyl)-4-ethynyl-1H-pyrazole
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